- Preparation of azabicyclo benzothiazole derivative and application thereof, World Intellectual Property Organization, , ,
Cas no 946426-94-4 (4-(bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole)
946426-94-4 structure
Product Name:4-(bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole
CAS 번호:946426-94-4
MF:C13H10BrCl2NO
메가와트:347.034600734711
CID:1984496
Update Time:2023-09-21
4-(bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole 화학적 및 물리적 성질
이름 및 식별자
-
- 4-(Bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole
- CTK3I4900
- 4-Brommethyl-5,7-dihydroxy-cumarin
- 2H-1-Benzopyran-2-one, 4-(bromomethyl)-5,7-dihydroxy-
- 4-bromomethyl-5-cyclopropyl-3-(2,6-dichloro-phenyl)-isoxazole
- 4-bromomethyl-5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole
- 4-bromomethyl-5,7-dihydroxy-coumarin
- AGN-PC-00L948
- dihydroxy-5,7 (bromomethyl)-4 coumarine
- 4-(BROMOMETHYL)-3-(2,6-DICHLOROPHENYL)-5-CYCLOPROPYLISOXAZOLE
- 4-(Bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole (ACI)
- 4-(bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole
-
- 인치: 1S/C13H10BrCl2NO/c14-6-8-12(17-18-13(8)7-4-5-7)11-9(15)2-1-3-10(11)16/h1-3,7H,4-6H2
- InChIKey: PNZIYSWKRBYITO-UHFFFAOYSA-N
- 미소: ClC1C(C2C(CBr)=C(C3CC3)ON=2)=C(Cl)C=CC=1
4-(bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD01629-5g |
4-(bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole |
946426-94-4 | 95% | 5g |
$1850 | 2023-09-07 |
4-(bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole 합성 방법
합성 방법 1
반응 조건
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene , Tetrahydrofuran ; 0 °C; 6 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, 0 °C
참조
합성 방법 2
반응 조건
1.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane ; 0 °C; 4 h, rt
참조
- Preparation of isoxazole based small molecule compound as PPARs and FXR multi-target agonist, China, , ,
합성 방법 3
반응 조건
1.1 Reagents: Triphenyl phosphite , Carbon tetrabromide Solvents: Dichloromethane ; 0 °C; 4 h, rt
참조
- Preparation of substituted bicyclic compounds as bile acid receptor agonists, Korea, , ,
합성 방법 4
반응 조건
1.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane ; 0 - 10 °C; 2 h, rt
참조
- Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia, Journal of Medicinal Chemistry, 2015, 58(24), 9768-9772
합성 방법 5
반응 조건
1.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane ; 0 °C → rt; 2 h, rt
참조
- Preparation of alkene compounds as farnesoid X receptor modulators, World Intellectual Property Organization, , ,
합성 방법 6
반응 조건
1.1 Reagents: Phosphorus tribromide Solvents: Methanol , Dichloromethane ; cooled; 4 h, cooled
참조
- FXR receptor agonist and its preparation, China, , ,
합성 방법 7
반응 조건
1.1 Reagents: Triphenylphosphine Solvents: Dichloromethane ; 10 min, rt
1.2 Reagents: Carbon tetrabromide ; rt; 2 h, 0 °C
1.2 Reagents: Carbon tetrabromide ; rt; 2 h, 0 °C
참조
- Discovery of novel ketoxime ether derivatives with potent FXR agonistic activity, oral effectiveness and high liver/blood ratio, Bioorganic & Medicinal Chemistry, 2021, 43,
합성 방법 8
반응 조건
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene , Tetrahydrofuran ; 0 °C; 6 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, cooled
1.3 Reagents: Carbon tetrabromide , Phosphine (PH3) Solvents: Dichloromethane ; rt → 0 °C; 0 °C; 4 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, cooled
1.3 Reagents: Carbon tetrabromide , Phosphine (PH3) Solvents: Dichloromethane ; rt → 0 °C; 0 °C; 4 h, rt
참조
- Preparation of 1,2,4-oxadiazol-5(2H)-one derivatives as FXR small-molecule agonists, China, , ,
합성 방법 9
반응 조건
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene , Tetrahydrofuran ; 0 °C; 6 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, cooled
1.3 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane ; 0 °C; 4 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, cooled
1.3 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane ; 0 °C; 4 h, rt
참조
- Preparation of tetrafluorophenyl azabicyclo isoxazole derivatives as FXR small molecule agonist for the preparation of drugs for the treatment of diseases related to FXR activity or expression, China, , ,
합성 방법 10
반응 조건
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene , Tetrahydrofuran ; 0 °C; 6 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, 0 °C
1.3 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane ; 0 °C; 4 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, 0 °C
1.3 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane ; 0 °C; 4 h, rt
참조
- Preparation of heteroaryl compounds as FXR agonists, World Intellectual Property Organization, , ,
합성 방법 11
반응 조건
1.1 Reagents: Phosphorus tribromide Solvents: Dichloromethane ; rt → -10 °C; -5 - 0 °C; 30 min, -5 - 0 °C; 0 °C → 25 °C; 2 h, 20 - 35 °C; 35 °C → 5 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 - 5 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 - 5 °C
참조
- Preparation of isoxazolylmethoxyheterocyclylarenecarboxylates and related compounds as farnesoid X receptor (FXR) agonists for treatment of dyslipidemia., World Intellectual Property Organization, , ,
합성 방법 12
반응 조건
1.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane ; rt; 1 h, rt
참조
- Discovery of Tropifexor (LJN452), a Highly Potent Non-bile Acid FXR Agonist for the Treatment of Cholestatic Liver Diseases and Nonalcoholic Steatohepatitis (NASH), Journal of Medicinal Chemistry, 2017, 60(24), 9960-9973
합성 방법 13
반응 조건
1.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane ; 0 °C; 4 h, rt
참조
- Preparation of isoxazole derivatives as activators of Farnesoid X receptor for treatment and prevention of diseases, World Intellectual Property Organization, , ,
합성 방법 14
반응 조건
1.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane ; 0 °C; 2 h, rt
참조
- Preparation of fluorine-containing isoxazole compounds for treating FXR-mediated diseases, China, , ,
합성 방법 15
반응 조건
1.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane ; 0 °C → rt; 2 h, rt
참조
- Preparation of spirocyclic compounds as farnesoid X receptor modulators, World Intellectual Property Organization, , ,
합성 방법 16
반응 조건
1.1 Reagents: Triphenylphosphine Solvents: Dichloromethane ; 10 min, 0 °C
1.2 Reagents: Carbon tetrabromide ; 2 h, rt
1.2 Reagents: Carbon tetrabromide ; 2 h, rt
참조
- Fxr regulator, preparation method and use thereof, China, , ,
합성 방법 17
반응 조건
1.1 Reagents: Triphenylphosphine Solvents: Dichloromethane ; 10 min, 0 °C
1.2 Reagents: Carbon tetrabromide ; 0 °C; 2 h, 0 °C
1.2 Reagents: Carbon tetrabromide ; 0 °C; 2 h, 0 °C
참조
- FXR regulator for treating diseases mediated by FXR including nonalcoholic fatty liver disease and primary biliary cholangitis and its preparation method, China, , ,
4-(bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole Raw materials
- Methyl 5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate
- 5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carbaldehyde
- (5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol
4-(bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole Preparation Products
4-(bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole 관련 문헌
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
-
3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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